4-Butyl-4'-hydroxychalcone

説明

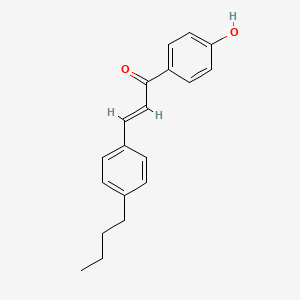

4-Butyl-4’-hydroxychalcone is a chemical compound with the molecular formula C19H20O2. It is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely used in the synthesis of various organic compounds due to its antioxidant and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali. The general reaction conditions include:

Reactants: 4-Butylbenzaldehyde and 4’-hydroxyacetophenone

Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product .

Industrial Production Methods

Industrial production of 4-Butyl-4’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of 4-Butylbenzaldehyde and 4’-hydroxyacetophenone

Continuous Stirring: To ensure proper mixing and reaction efficiency

Controlled Temperature: To maintain optimal reaction conditions

Purification: Crystallization or recrystallization to obtain high-purity product

化学反応の分析

4-Butyl-4’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation

Reagents: Potassium permanganate, hydrogen peroxide

Conditions: Acidic or basic medium

Products: Corresponding carboxylic acids or quinones

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Room temperature to reflux

Products: Corresponding alcohols or dihydrochalcones

Substitution

Reagents: Halogens, nucleophiles

Conditions: Varies depending on the substituent

Products: Substituted chalcones with different functional groups

科学的研究の応用

Chemistry

- Synthesis of Organic Compounds: 4-Butyl-4'-hydroxychalcone is utilized as an intermediate in synthesizing diverse organic compounds.

- Catalysis: It acts as a catalyst in specific organic reactions, enhancing reaction rates and yields.

Biology

- Antioxidant Properties: The compound demonstrates significant antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects: It reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Medicine

- Pharmaceutical Development: There is ongoing research into its potential use in developing drugs targeting diseases related to oxidative stress and inflammation.

- Cancer Chemoprevention: Studies indicate that it may play a role in preventing cancer through modulation of cell signaling pathways involved in proliferation and apoptosis .

Industry

- Dyes and Pigments: The compound's color properties make it suitable for producing dyes and pigments.

- Cosmetics: Its antioxidant benefits are leveraged in skincare formulations to enhance product efficacy .

Case Studies

-

Antioxidant Activity Assessment:

- In vitro studies demonstrated that this compound significantly reduces ROS levels in cultured cells, indicating its potential as an effective antioxidant agent.

-

Anti-inflammatory Effects in Macrophages:

- Research on BV2 microglial cells showed that treatment with this compound led to decreased inflammatory markers following LPS stimulation, underscoring its anti-inflammatory potential.

- Cancer Chemoprevention Studies:

作用機序

The mechanism of action of 4-Butyl-4’-hydroxychalcone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Cancer Cell Modulation: Modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.

類似化合物との比較

4-Butyl-4’-hydroxychalcone can be compared with other similar chalcone derivatives:

4-Methoxy-4’-hydroxychalcone: Similar antioxidant properties but different substituent groups.

4-Chloro-4’-hydroxychalcone: Exhibits higher antibacterial activity due to the presence of a chloro group.

4-Methyl-4’-hydroxychalcone: Similar anti-inflammatory properties but different substituent groups.

The uniqueness of 4-Butyl-4’-hydroxychalcone lies in its specific butyl and hydroxy substituents, which confer distinct chemical and biological properties .

生物活性

4-Butyl-4'-hydroxychalcone is a compound belonging to the chalcone family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action and applications in various fields.

Chemical Structure and Properties

This compound has the chemical formula and features a butyl group attached to the chalcone structure. This unique substitution is believed to enhance its biological activity compared to other chalcones.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.37 g/mol |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It acts by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. Studies have demonstrated that it can reduce inflammation in biological systems, making it a candidate for therapeutic applications in inflammatory diseases .

Anticancer Potential

This compound is being investigated for its role as a chemopreventive agent . Preliminary studies suggest it may modulate signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth. Its effects on phase I and phase II detoxification enzymes have also been observed, indicating a potential mechanism for its anticancer properties .

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress.

- Inhibition of Inflammatory Pathways : It inhibits pro-inflammatory cytokine production and downregulates inflammatory enzymes.

- Modulation of Cell Signaling : It affects pathways related to cell growth and apoptosis, potentially leading to reduced tumorigenesis .

Case Studies

- Antioxidant Activity Assessment : In vitro studies have shown that this compound significantly reduces ROS levels in cultured cells, demonstrating its potential as an effective antioxidant agent.

- Anti-inflammatory Effects in Macrophages : Research conducted on BV2 microglial cells revealed that treatment with this compound resulted in decreased levels of inflammatory markers following LPS stimulation, highlighting its anti-inflammatory potential .

- Cancer Chemoprevention Studies : Animal studies have indicated that dietary administration of chalcone derivatives can inhibit tumor formation in mammary glands, suggesting a promising avenue for cancer prevention strategies using this compound .

Applications

Due to its biological activities, this compound has several potential applications:

- Pharmaceuticals : Development of drugs targeting oxidative stress-related diseases and inflammatory conditions.

- Cosmetics : Incorporation into skincare products for its antioxidant benefits.

- Food Industry : Utilization as a natural preservative due to its antioxidant properties.

特性

IUPAC Name |

3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLVYHVGNKJGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659754 | |

| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385810-21-9 | |

| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。